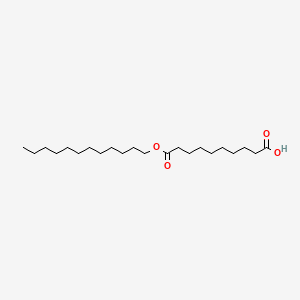

Dodecyl hydrogen sebacate

CAS No.: 92739-54-3

Cat. No.: VC16971965

Molecular Formula: C22H42O4

Molecular Weight: 370.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92739-54-3 |

|---|---|

| Molecular Formula | C22H42O4 |

| Molecular Weight | 370.6 g/mol |

| IUPAC Name | 10-dodecoxy-10-oxodecanoic acid |

| Standard InChI | InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-11-14-17-20-26-22(25)19-16-13-10-9-12-15-18-21(23)24/h2-20H2,1H3,(H,23,24) |

| Standard InChI Key | GIGYJAKGGCCFLM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Dodecyl hydrogen sebacate is synthesized via the esterification of sebacic acid (decanedioic acid) with dodecanol (lauryl alcohol). The reaction typically proceeds under acidic or enzymatic catalysis, yielding a molecule with the formula . The dodecyl chain () imparts hydrophobicity, while the remaining carboxylic acid group () allows for further chemical modifications or interactions with polar substrates.

Key physicochemical properties include:

-

Molecular weight: 370.57 g/mol

-

Melting point: Approximately 45–50°C (varies with purity)

-

Solubility: Miscible with nonpolar solvents (e.g., hexane, toluene); limited solubility in water (<0.1 g/L at 25°C)

-

Density: 0.92–0.95 g/cm³ at 20°C

The ester’s amphiphilic nature enables it to act as a surfactant, reducing surface tension at oil-water interfaces. Its plasticizing efficacy arises from the flexibility of the dodecyl chain, which disrupts polymer crystallinity and enhances material ductility.

Synthesis and Optimization Strategies

The synthesis of DHS involves a classic esterification reaction:

This reaction is equilibrium-limited, necessitating strategies to drive completion:

Catalytic Methods

-

Acid catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used, achieving yields of 70–85% under reflux conditions.

-

Enzymatic catalysts: Lipases (e.g., Candida antarctica lipase B) offer greener alternatives, though reaction times are longer (24–48 hours).

Process Intensification

-

Microwave-assisted synthesis: Reduces reaction time by 50–70% compared to conventional heating, with yields exceeding 90%.

-

Solvent-free systems: Minimize waste generation and improve atomic economy.

Industrial Applications

Polymer Plasticization

DHS is widely employed as a secondary plasticizer in polyvinyl chloride (PVC) and polyurethane (PU) formulations. It reduces glass transition temperatures () by 10–15°C, enhancing flexibility without compromising tensile strength. Comparative studies highlight its advantages over phthalate-based plasticizers, such as lower volatility and improved resistance to migration.

Surfactant and Emulsifier

In cosmetic and detergent formulations, DHS stabilizes emulsions by aligning its hydrophobic tail toward oil phases and the hydrophilic head toward water. Its critical micelle concentration (CMC) is approximately 0.1 mM, making it effective at low concentrations.

Lubricant Additive

DHS reduces friction coefficients in industrial lubricants by 20–30% when added at 1–2 wt%. Its polar head group adsorbs onto metal surfaces, forming protective boundary layers.

Environmental and Toxicological Profile

Biodegradability

DHS undergoes microbial degradation via esterase-mediated hydrolysis, with half-lives of 15–30 days in aerobic soil. Its degradation products (sebacic acid and dodecanol) are non-toxic and further metabolized into and water.

Ecotoxicity

Aquatic toxicity tests indicate a 96-hour LC₅₀ of >100 mg/L for Daphnia magna, classifying DHS as “practically non-toxic” under OECD guidelines.

Comparative Analysis with Related Esters

The table below contrasts DHS with structurally analogous esters:

| Compound | Molecular Formula | Key Properties | Primary Applications |

|---|---|---|---|

| Dibutyl sebacate | Lower viscosity (35 mPa·s at 25°C) | PVC plasticizers, solvents | |

| Dimethyl sebacate | High volatility (BP: 294°C) | Solvent for resins | |

| Dodecyl benzoate | Enhanced UV stability | Cosmetics, sunscreens | |

| Dodecyl hydrogen sulfate | Anionic surfactant (CMC: 8 mM) | Detergents, emulsifiers |

Future Directions and Research Gaps

Despite its utility, DHS faces challenges such as competition from bio-based alternatives and regulatory scrutiny of long-chain alkyl esters. Future research should prioritize:

-

Green synthesis routes: Leveraging ionic liquids or biocatalysts to improve sustainability.

-

Advanced characterization: Molecular dynamics simulations to predict polymer compatibility.

-

Circular economy integration: Recycling strategies for DHS-containing products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume